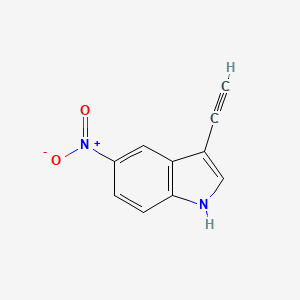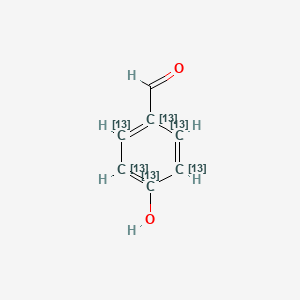
10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)-
描述
10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- is a polyunsaturated fatty acid with the molecular formula C₁₉H₃₂O₂ and a molecular weight of 292.46 g/mol . It is characterized by the presence of three conjugated double bonds at the 10th, 13th, and 16th positions in the carbon chain, all in the Z-configuration . This compound is part of the larger family of polyunsaturated fatty acids, which are known for their significant roles in biological systems and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- typically involves the use of organic synthesis techniques to introduce the conjugated double bonds in the desired positions. One common method is the Wittig reaction, which allows for the formation of carbon-carbon double bonds by reacting a phosphonium ylide with an aldehyde or ketone . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- may involve the extraction and purification from natural sources, such as certain plant oils that are rich in polyunsaturated fatty acids . Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product .
化学反应分析
Types of Reactions
10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones
Reduction: Saturated fatty acids
Substitution: Esters, amides, and other derivatives
科学研究应用
10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical techniques.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of biodegradable polymers and as a component in specialty lubricants.
作用机制
The mechanism of action of 10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- involves its incorporation into cell membranes, where it influences membrane fluidity and permeability . It also participates in the formation of signaling molecules such as eicosanoids, which are involved in inflammatory and immune responses . The molecular targets include enzymes like cyclooxygenases and lipoxygenases, which catalyze the conversion of polyunsaturated fatty acids into bioactive lipids .
相似化合物的比较
Similar Compounds
10,13-Nonadecadienoic acid: Lacks the third double bond at the 16th position.
10,13,16-Docosatrienoic acid: Has a longer carbon chain with 22 carbons instead of 19.
9,12,15-Octadecatrienoic acid (Linolenic acid): Has double bonds at the 9th, 12th, and 15th positions.
Uniqueness
10,13,16-Nonadecatrienoic acid, (10Z,13Z,16Z)- is unique due to its specific arrangement of three conjugated double bonds in the Z-configuration, which imparts distinct chemical and biological properties . This configuration influences its reactivity and interaction with biological systems, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
(10Z,13Z,16Z)-nonadeca-10,13,16-trienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h3-4,6-7,9-10H,2,5,8,11-18H2,1H3,(H,20,21)/b4-3-,7-6-,10-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIDZCYLBMSLGW-PDBXOOCHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701256916 | |
| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19934-77-1 | |
| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19934-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (10Z,13Z,16Z)-10,13,16-Nonadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701256916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B6595099.png)





![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)






